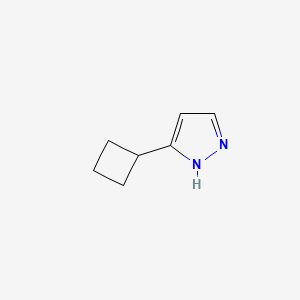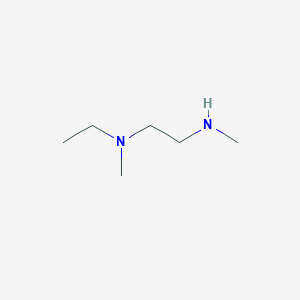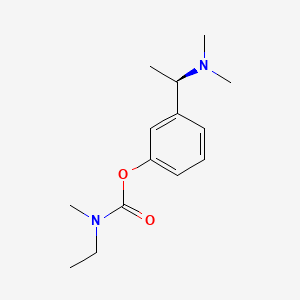
1-(2-Phenylethyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Phenylethyl)pyridin-1-ium bromide” is a chemical compound with the molecular formula C13H14BrN . It is also known by other names such as “1-phenethyl-pyridinium bromide” and "1-Phenaethyl-pyridinium,Bromid" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage has been described . This protocol facilitates the oxidative cleavage of a C–C bond followed by the formation of a new C–N/C–O bond in the presence of K2CO3 .科学的研究の応用
Tautomeric Studies
1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide has been studied for its tautomeric equilibria in solutions. Research revealed that these compounds, when dissolved in DMSO, predominantly exhibit keto forms. The study emphasized the minimal impact of intramolecular hydrogen bonds and π electron delocalization on the stability of tautomeric forms (Gawinecki et al., 2009).
Catalytic Properties in Ruthenium Complexes
1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, a related compound, has been used as a precursor for N-heterocyclic carbene NNC-pincer ligands. These ligands, when coordinated with ruthenium, have shown significant catalytic activity in the reduction of ketones and aldehydes (Mejuto et al., 2015).
Antitumor Activity
Compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which include the 1-phenylethylpyridine structure, have shown promising antitumor activity. The stereochemistry of these compounds significantly affects their inhibitory action on PI3Kα kinase, a key enzyme involved in cancer cell proliferation (Zhou et al., 2015).
Green Synthesis Methods
The compound has been used in the green synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This synthesis avoids the need for chromatography and recrystallization, streamlining the production of these potentially useful compounds (Ahadi et al., 2014).
Characterization in Organic Salts
Studies have been conducted on organic salts like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, which share similarities with the compound . These studies focus on their synthesis, structural characterization, and reactivity, highlighting their potential in pharmacological applications (Faizi et al., 2018).
Ionic Liquids and Reaction Stability
The stability and reactivity of compounds like 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in ionic liquids have been explored. This research provides insights into the chemical behavior of related pyridinium compounds in various solvents (Velázquez et al., 2010).
Inclusion Complex Formation
Research on the inclusion complex formation of amino acid-based ionic liquids (AAILs), similar in structure to 1-(2-Phenylethyl)pyridin-1-ium bromide, with β-cyclodextrin, suggests potential pharmaceutical applications (Banjare et al., 2020).
特性
IUPAC Name |
1-(2-phenylethyl)pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGUKMIWGIQSJB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564847 |
Source


|
| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)pyridin-1-ium bromide | |
CAS RN |
6324-18-1 |
Source


|
| Record name | NSC29109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



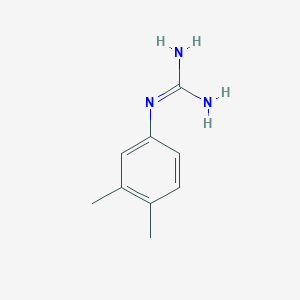
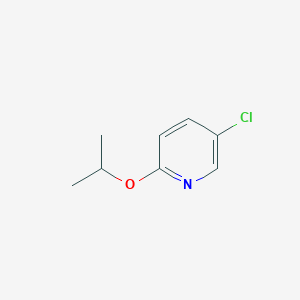
![7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354820.png)
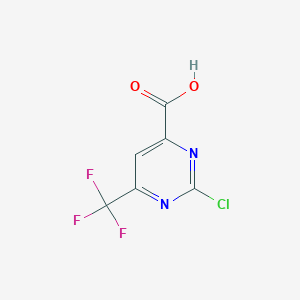
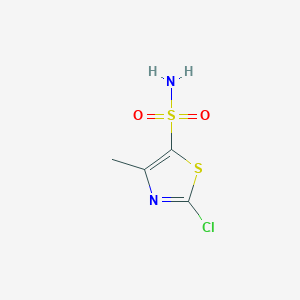

![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)
